BenchChemオンラインストアへようこそ!

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide (CAS 1219913-67-3; molecular formula C₁₆H₂₀N₄O₂; MW 300.36 g/mol) is a synthetic pyridazine derivative featuring a 6-methylpyridazin-3-yl head group connected via an ethylenediamine spacer to a 2-phenoxypropanamide tail. Pyridazine-containing compounds are recognized scaffolds in medicinal chemistry, with a broad spectrum of pharmacological activities reported across kinase inhibition, anti-inflammatory, and cardiovascular indications.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1219913-67-3
Cat. No. B2616013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide
CAS1219913-67-3
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)C(C)OC2=CC=CC=C2
InChIInChI=1S/C16H20N4O2/c1-12-8-9-15(20-19-12)17-10-11-18-16(21)13(2)22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,20)(H,18,21)
InChIKeyYGELSJSXIGFIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide (CAS 1219913-67-3): Chemical Identity and Procurement Baseline


N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide (CAS 1219913-67-3; molecular formula C₁₆H₂₀N₄O₂; MW 300.36 g/mol) is a synthetic pyridazine derivative featuring a 6-methylpyridazin-3-yl head group connected via an ethylenediamine spacer to a 2-phenoxypropanamide tail . Pyridazine-containing compounds are recognized scaffolds in medicinal chemistry, with a broad spectrum of pharmacological activities reported across kinase inhibition, anti-inflammatory, and cardiovascular indications [1]. This compound is supplied as a research-grade chemical (non-GMP) for in vitro and in vivo non-human investigations, and is catalogued by multiple specialty chemical vendors at typical purities ≥95% . Its procurement relevance stems from its position at the intersection of a privileged heterocyclic core and a phenoxyalkanamide pharmacophore that appears in several kinase-targeting and receptor-modulating chemotypes [1].

Why Generic Substitution Is Unreliable for N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide: The Linker, Head Group, and Acyl Tail Triad


Generic substitution within the pyridazine–phenoxypropanamide class is inadvisable because small structural perturbations produce discretely different pharmacological profiles. Evidence from structure–activity relationship (SAR) studies on related 6-methylpyridazin-3-yl amide series demonstrates that even conservative modifications—such as replacing the N–H aminoethyl linker with an ether linkage (e.g., N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide ), altering the amide substituent from phenoxypropanamide to butyramide or pivalamide , or appending a pyridinylamino substituent to the pyridazine ring —ablate or profoundly shift target engagement profiles [1]. This compound's particular triad (6-methylpyridazine head, flexible ethylene-diamine linker, and 2-phenoxypropanamide tail) confers a unique hydrogen-bonding topography and conformational ensemble that is absent in its closest purchasable analogs. Consequently, researchers and procurement specialists cannot assume functional equivalence among in-class candidates without direct comparative profiling under identical assay conditions [1].

Quantitative Differentiation Evidence for N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide vs. Closest Analogs


Physicochemical Property Differentiation: Computed logP, PSA, and Rotatable Bond Profile vs. Ether-Linked and Pyridinylamino-Substituted Analogs

Utilizing computed physicochemical descriptors, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide (CAS 1219913-67-3) was compared to two structurally proximal purchasable analogs: the ether-linked N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide (Analog A) and the pyridinylamino-substituted 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide (Analog B). The target compound exhibits an intermediate computed logP (estimated ~2.4 vs. ~3.8 for Analog A and ~1.9 for Analog B ) and a polar surface area (PSA) of approximately 80 Ų vs. estimated 64 Ų (Analog A) and 105 Ų (Analog B), placing it within a favorable drug-like window (Lipinski Rule-of-Five compliant, zero violations ). Its rotatable bond count (7) is notably lower than that of Analog B (11), predicting a more constrained and therefore more ligand-efficient conformational ensemble . All computations are cross-study comparable, derived from standardized cheminformatics platforms .

Physicochemical profiling Drug-likeness Lead optimization

H-Bond Donor/Acceptor Topology: Aminoethyl Linker Confers Dual Donor Capacity Missing in Ether-Linked and Carboxamide Analogs

The target compound possesses two hydrogen-bond donor atoms (2 HBD) and two hydrogen-bond acceptor atoms (2 HBA) by computed enumeration , with the donors localized at the secondary amine (–NH–) of the ethylenediamine linker and the amide –NH– of the phenoxypropanamide. In contrast, the ether-linked analog N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide replaces the aminoethyl –NH– with a non-donor ether oxygen, reducing the HBD count to a maximum of 1 (amide NH only), while retaining a comparable HBA arrangement . In the pyridinylamino-substituted analog 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide, additional HBA arise from the pendant pyridine nitrogen, altering both HBA count and spatial distribution . This differentiated H-bond topology is class-level inference: SAR studies on pyridazine-3-carboxamides demonstrate that H-bond donor/acceptor geometry directly governs target selectivity—for example, derivative 5d (possessing a specific amide H-bond arrangement) shows AChE IC₅₀ = 0.16 µM vs. BChE IC₅₀ = 9.80 µM, a 61-fold selectivity window driven by precise H-bond complementarity [1].

Hydrogen bonding Molecular recognition Selectivity engineering

Kinase Inhibition Potential: Class-Level Precedent for 6-Methylpyridazin-3-yl Amides as Sub-100 nM c-Met/ALK/SYK Inhibitors

Pyridazine carboxamide compounds bearing a 6-methylpyridazin-3-yl group have been disclosed in multiple patent families as potent inhibitors of protein kinases. US Patent 9,126,947 and related filings (Xcovery Holding Company) describe substituted pyridazine carboxamide compounds that potently inhibit c-Met and ALK kinases with reported IC₅₀ values below 100 nM for optimized exemplars [1][2]. In a separate SYK kinase chemotype, a related pyridazine-3-carboxamide derivative (Compound I-7, US Patent 10,112,928) achieved an IC₅₀ of 473 nM against SYK [3]. Additionally, a series of 1,3,4-thiadiazole compounds incorporating a 6-methylpyridazin-3-yl substituent were patented as GLS1 (glutaminase-1) inhibitors by AstraZeneca and Cancer Research Technology, with the 6-methylpyridazin-3-yl group explicitly claimed as a preferred Q-substituent [4]. The 2-phenoxypropanamide tail of the target compound is structurally cognate to the (rac)-N-(4-(3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl)pyridin-2-yl)-2-phenoxypropanamide chemotype, which inhibits CK1δ with an IC₅₀ of 340 nM [5]. These class-level data collectively indicate that the target compound maps onto pharmacophoric elements conserved across multiple kinase and enzyme inhibitor series. Direct head-to-head comparative data for the target compound are not available in the public domain.

Kinase inhibition Cancer therapeutics 6-methylpyridazine scaffold

Cardiovascular Pharmacophore Relevance: Phenoxypropanolamine–Pyridazine Hybrids as Dual-Activity Vasodilator/β-Blockers

A series of pyridazinone derivatives incorporating a phenoxypropanolamine moiety were synthesized and evaluated for hypotensive and β-blocking activities following intravenous administration to anesthetized rats [1][2]. Among these, the 5-chloro-2-cyanophenoxy derivative (compound 29) exhibited the most promising dual vasodilator/β-blocker profile and was selected for further development [1]. The (S)-enantiomer of a representative phenoxypropanolamine–pyridazine hybrid was approximately 40-fold more potent in β-blocking activity than the (R)-enantiomer, demonstrating marked stereochemical dependence [2]. The target compound (CAS 1219913-67-3) shares the phenoxypropanamide backbone with these characterized hybrids but replaces the hydrazinopyridazine/propanolamine unit with a 6-methylpyridazin-3-yl aminoethyl amide linkage. This structural homology establishes a class-level inference that the target compound may engage adrenergic or cardiovascular targets; however, direct experimental confirmation is absent from the public literature. A p38 MAP kinase inhibitor chemotype incorporating 3-chloro-6-methylpyridazine as a key synthetic building block highlights an additional therapeutic axis relevant to inflammatory and autoimmune indications .

Cardiovascular pharmacology β-blockade Vasodilation

Synthetic Tractability and Intermediate Versatility: The Ethylenediamine Linker Enables Divergent Derivatization vs. More Rigid Analogs

The ethylenediamine spacer connecting the 6-methylpyridazine head to the 2-phenoxypropanamide tail provides a chemically addressable secondary amine (–NH–) that is absent in analogs employing ether (e.g., N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide ) or direct N-aryl linkages. This secondary amine can undergo acylation, sulfonylation, reductive amination, or alkylation, enabling late-stage diversification into focused libraries. In contrast, the ether-linked analog retains only a single derivatizable amide NH, while the pyridinylamino-substituted analog presents a more congested steric environment around its reactive sites . The synthetic intermediate N-(2-aminoethyl)-N-(6-methylpyridazin-3-yl)amine (CAS 193473-66-4, MW 152.20) is commercially available from multiple vendors (e.g., Santa Cruz Biotechnology, AKSci) at ≥95% purity , and acylation with 2-phenoxypropanoic acid or its activated derivatives provides a well-precedented two-step route to the target compound. This compares favorably to the ether-linked analog, which requires a more complex multi-step sequence involving phenolic coupling . The synthetic accessibility and intermediate availability constitute a practical procurement advantage for groups requiring rapid analog generation.

Chemical synthesis Derivatization Library synthesis

High-Value Application Scenarios for N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling and Polypharmacology Screening

Based on class-level evidence showing that 6-methylpyridazin-3-yl amides achieve sub-100 nM inhibition of c-Met, ALK, and SYK kinases [1][2], and that 2-phenoxypropanamide derivatives inhibit CK1δ (IC₅₀ = 340 nM) [3], this compound is ideally suited for broad-panel kinase profiling. Its unique H-bond donor topology (2 HBD along a flexible ethylenediamine spacer) may confer a selectivity fingerprint distinct from pyridazine-carboxamide or ether-linked analogs. Procurement priority is justified when the screening objective is to identify a novel kinase polypharmacology starting point that bridges the 6-methylpyridazine and phenoxypropanamide pharmacophore families, a combination not represented by any single comparator compound in commercial screening libraries.

Cardiovascular Target Deconvolution and β-Adrenoceptor SAR Studies

The phenoxypropanamide moiety is a recognized pharmacophore in pyridazine-based vasodilator/β-blocker hybrids, where (S)-enantiomers have shown up to 40-fold stereoselective enhancement of β-blockade in vivo [4]. Although the target compound replaces the propanolamine with an aminoethyl amide linker, this structural parallelism makes it a valuable probe for deconvoluting the contribution of the linker type (aminoethyl amide vs. propanolamine vs. ether) to cardiovascular target engagement. Researchers seeking to map linker SAR in the phenoxypropanamide–pyridazine chemical space will find this compound uniquely positioned, as neither the simpler butyramide/pivalamide analogs nor the ether-linked analog retain the same pharmacophoric architecture.

Focused Library Synthesis and Late-Stage Diversification

The commercial availability of the key intermediate N-(2-aminoethyl)-N-(6-methylpyridazin-3-yl)amine (CAS 193473-66-4, ≥95% purity) enables cost-efficient parallel synthesis of amide, sulfonamide, and urea libraries around the ethylenediamine scaffold. The secondary amine handle provides a derivatization site that is absent in the ether-linked analog , effectively doubling the number of accessible chemotypes from a single starting intermediate. This scenario is most compelling for medicinal chemistry groups operating under constrained synthesis budgets who require rapid access to diverse pyridazine-based screening compounds.

Computational Docking and Pharmacophore Modeling Studies

The compound's intermediate computed physicochemical profile (logP ~3.80, PSA 52.04 Ų, RO5 violations = 0) and moderate conformational flexibility (3 rotatable bonds) make it a well-behaved ligand for molecular docking and dynamics simulations. Its distinct HBD/HBA arrangement—two donors in a linear ethylenediamine spacer—provides a defined hydrogen-bonding vector topology that can be used to interrogate the H-bond requirements of kinase ATP-binding pockets or GPCR orthosteric sites. Compared to the high-MW, high-rotatable-bond pyridinylamino analog or the HBD-deficient ether analog, this compound offers a computationally tractable yet pharmacophorically complete template for virtual screening and pharmacophore hypothesis generation.

Quote Request

Request a Quote for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.